

The Discovery and Synthesis of (Rac)-Tanomastat: A Technical Guide

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Compound of Interest		
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(Rac)-Tanomastat, also known by its development code BAY 12-9566, is a potent, non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-Tanomastat, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Tanomastat was developed by Bayer as a potential therapeutic agent for the treatment of cancers.[1] The rationale behind its development lies in the critical role of MMPs in tumor progression. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[2] By inhibiting MMPs, Tanomastat was designed to impede these pathological processes.

Initial preclinical studies demonstrated the anti-invasive and antimetastatic activity of Tanomastat in various experimental tumor models.[3] Despite promising preclinical data, the clinical development of Tanomastat for cancer was ultimately halted due to a lack of significant efficacy in late-stage clinical trials.[4] More recently, Tanomastat has been investigated for other therapeutic applications, including its potential as a broad-spectrum anti-enterovirus agent.[5]

Quantitative Biological Data



The inhibitory activity of Tanomastat has been characterized against several key MMPs, as summarized in the tables below.

Enzyme	Ki (nM)
MMP-2	11[3]
MMP-3	143[3]
MMP-9	301[3]
MMP-13	1470[3]

Caption: Table 1. Inhibitory constants (Ki) of

Tanomastat against various matrix

metalloproteinases.

Assay	Cell Type	IC50 (nM)
Matrix Invasion	Endothelial Cells	840[3]
Cantion: Table 2 In vitro		

efficacy of Tanomastat in a

cell-based assay.

Tumor Model	Dosage	Effect
Human Breast Cancer Orthotopic Model	100 mg/kg/day (p.o.)	58% inhibition of local tumor regrowth; 57% inhibition of the number and 88% inhibition of the volume of lung metastases.[3]
Caption: Table 3. In vivo efficacy of Tanomastat in a preclinical cancer model.		

Synthesis of (Rac)-Tanomastat



The synthesis of **(Rac)-Tanomastat** can be achieved through a multi-step process. A plausible synthetic route, based on established chemical principles and analogous syntheses, is outlined below. The key steps involve a Friedel-Crafts acylation to form the biphenyl ketone intermediate, followed by the introduction of the thiomethyl group and subsequent functional group manipulations to yield the final carboxylic acid.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis of **(Rac)-Tanomastat** is provided below.

Step 1: Synthesis of 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid

This initial step involves a Friedel-Crafts acylation of 4-chlorobiphenyl with succinic anhydride.

- To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add 4-chlorobiphenyl and succinic anhydride.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield 4- (4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid.

Step 2: Synthesis of (Rac)-4-(4'-chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid (Tanomastat)

This step involves the introduction of the phenylsulfanylmethyl group at the alpha-position of the butanoic acid derivative.



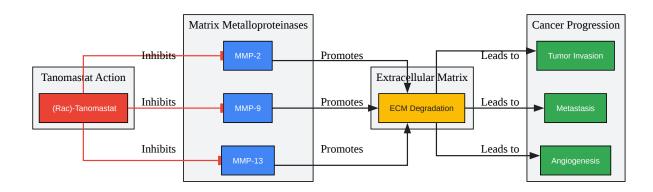
- The carboxylic acid from Step 1 is first converted to its corresponding acid chloride or activated ester.
- Separately, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C.
- The activated carboxylic acid is then added to the LDA solution at -78°C to form the enolate.
- To this enolate solution, add phenylsulfenyl chloride (PhSCl) to introduce the thiophenyl group.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- The final product, (Rac)-Tanomastat, is then purified by column chromatography.

Mechanism of Action and Signaling Pathways

Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby inhibiting their enzymatic activity.[3] The inhibition of MMPs, particularly MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase), disrupts the degradation of the extracellular matrix. This has several downstream consequences that are critical in cancer progression.

The inhibition of MMPs by Tanomastat can be visualized through the following signaling pathway diagram.



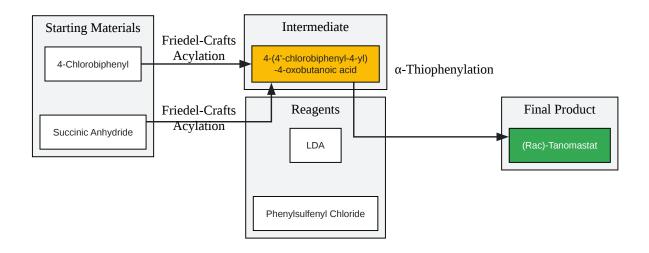


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Caption: Inhibition of MMPs by **(Rac)-Tanomastat** disrupts key processes in cancer progression.

Synthetic Workflow

The overall synthetic workflow for (Rac)-Tanomastat can be visualized as a two-step process.





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Caption: Synthetic workflow for the preparation of **(Rac)-Tanomastat**.

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